N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide
Overview
Description
N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound characterized by the presence of a cycloheptyl group, a difluoromethoxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-(difluoromethoxy)-3-methoxybenzoic acid with an appropriate amine, such as cycloheptylamine, under suitable reaction conditions.
Cycloheptylation: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where cycloheptylamine reacts with the benzamide core.
Methoxylation: The methoxy group is introduced via an electrophilic aromatic substitution reaction, where methanol is used as the methoxy source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with new functional groups.
Scientific Research Applications
N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Influencing signal transduction pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-(difluoromethoxy)-3-methoxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-4-(difluoromethoxy)-3-methoxybenzamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
N-cycloheptyl-4-(difluoromethoxy)-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cycloheptyl-4-(difluoromethoxy)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-21-14-10-11(8-9-13(14)22-16(17)18)15(20)19-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMVHLDZPNTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCCCCC2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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